molecular formula C15H16N6S B2521121 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine CAS No. 2380172-43-8

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No. B2521121
CAS RN: 2380172-43-8
M. Wt: 312.4
InChI Key: OONLLNMSZLHHKH-UHFFFAOYSA-N
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Description

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is known to possess unique properties that make it a promising candidate for use in various fields of study. In

Mechanism of Action

The mechanism of action of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves the binding of the compound to specific receptors in the body. The binding of the compound to these receptors triggers a series of biochemical reactions that ultimately lead to the desired physiological effects. The exact mechanism of action of the compound is still being studied, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and physiological effects:
4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine has been shown to possess a variety of biochemical and physiological effects. The compound is known to interact with specific receptors in the body, which can lead to changes in cellular signaling pathways. Additionally, the compound has been shown to possess unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine in lab experiments is its ability to interact with specific receptors in the body. This makes it a promising candidate for use in drug discovery and development. Additionally, the compound has been shown to possess unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience. However, one limitation of using this compound in lab experiments is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for the study of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine. One area of interest is the development of new drugs that target specific receptors in the body. Additionally, the compound could be used to study the mechanisms of various signaling pathways in the body, which could lead to the development of new therapies for a variety of diseases. Another potential future direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Finally, the compound could be used to study the physiological effects of various drugs and chemicals, which could lead to a better understanding of their mechanisms of action.

Synthesis Methods

The synthesis of 4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves a series of chemical reactions that are carried out in a laboratory setting. The process typically begins with the preparation of the starting materials, followed by the addition of various reagents and catalysts to facilitate the reaction. The final product is then purified using a variety of techniques, including chromatography and recrystallization.

Scientific Research Applications

4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine has been studied extensively for its potential applications in scientific research. The compound is known to interact with specific receptors in the body, which makes it a promising candidate for use in drug discovery and development. Additionally, the compound has been shown to possess unique properties that make it useful in various fields of study, including biochemistry, pharmacology, and neuroscience.

properties

IUPAC Name

4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6S/c1-11-8-13(17-9-16-11)20-3-5-21(6-4-20)14-12-2-7-22-15(12)19-10-18-14/h2,7-10H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONLLNMSZLHHKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

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